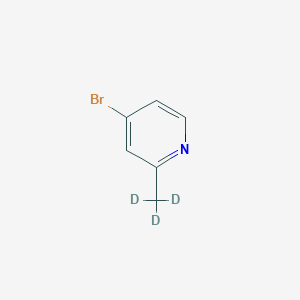
4-Bromo-2-(methyl-d3)-pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2-(methyl-d3)-pyridine is a deuterated derivative of 4-bromo-2-methylpyridine. This compound is characterized by the presence of a bromine atom at the 4-position and a deuterium-labeled methyl group at the 2-position on the pyridine ring. Deuterium labeling is often used in scientific research to study reaction mechanisms and metabolic pathways due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(methyl-d3)-pyridine typically involves the bromination of 2-(methyl-d3)-pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the 4-position .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control reaction parameters such as temperature, pressure, and reagent concentration. The use of continuous flow reactors can enhance the efficiency and safety of the process.
化学反应分析
Types of Reactions
4-Bromo-2-(methyl-d3)-pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of a base and a solvent like dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
科学研究应用
4-Bromo-2-(methyl-d3)-pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and in mechanistic studies.
Biology: Employed in the study of metabolic pathways and enzyme mechanisms due to its deuterium labeling.
Medicine: Investigated for its potential use in drug development and as a tracer in pharmacokinetic studies.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
作用机制
The mechanism of action of 4-Bromo-2-(methyl-d3)-pyridine depends on its specific application. In chemical reactions, the bromine atom can act as a leaving group, facilitating nucleophilic substitution reactions. The deuterium labeling allows for the study of reaction kinetics and mechanisms by providing insights into isotope effects.
相似化合物的比较
Similar Compounds
4-Bromo-2-methylpyridine: The non-deuterated analog of 4-Bromo-2-(methyl-d3)-pyridine.
4-Bromo-2-fluoro-1-(methyl-d3)-1H-imidazole: Another deuterated compound with similar applications.
3-Bromo-1-methyl-1H-1,2,4-triazole: A structurally related compound with a different heterocyclic ring.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications, such as studying reaction mechanisms and metabolic pathways. The presence of the bromine atom also makes it a versatile intermediate for various chemical transformations.
属性
分子式 |
C6H6BrN |
|---|---|
分子量 |
175.04 g/mol |
IUPAC 名称 |
4-bromo-2-(trideuteriomethyl)pyridine |
InChI |
InChI=1S/C6H6BrN/c1-5-4-6(7)2-3-8-5/h2-4H,1H3/i1D3 |
InChI 键 |
JFBMFWHEXBLFCR-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])C1=NC=CC(=C1)Br |
规范 SMILES |
CC1=NC=CC(=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


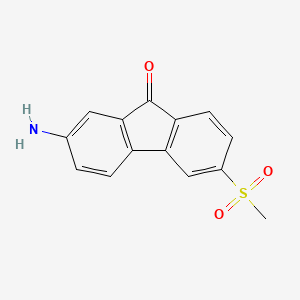
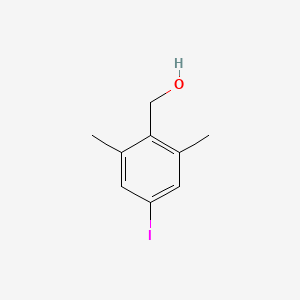
![N-[(1S,2S)-2,3-Dihydro-2-[(2-methoxy-6-methylphenyl)thio]-1H-inden-1-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14012618.png)

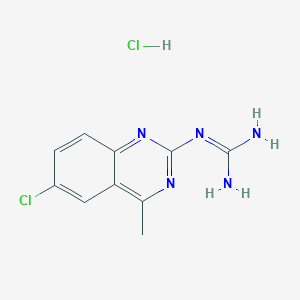
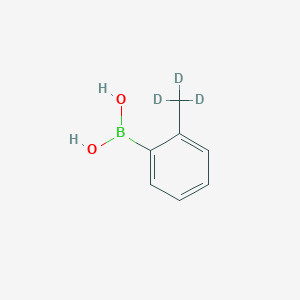

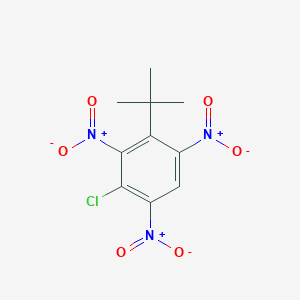

![cis-5-Boc-3,3-difluorohexahydropyrrolo[3,4-b]pyrrole](/img/structure/B14012648.png)
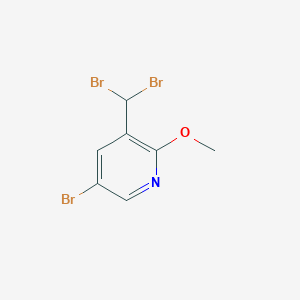
![[(8-Aminonaphthalen-2-yl)oxy]acetic acid](/img/structure/B14012660.png)
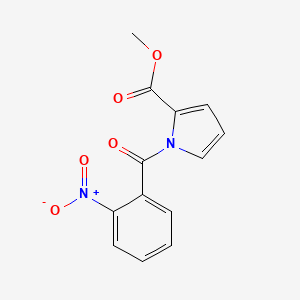
![7-[2-(4-fluorophenoxy)ethoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B14012681.png)
